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Compound of Interest

Compound Name:
(1S,2S)-2-

fluorocyclopropanecarboxylic acid

Cat. No.: B186702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of

chiral fluorocyclopropanecarboxylic acids. These compounds are of significant interest in

medicinal chemistry and drug development due to their unique stereochemical and electronic

properties, which can profoundly influence biological activity. This document consolidates

available data, outlines detailed experimental protocols for their characterization, and visualizes

key synthetic and biological pathways.

Core Physical Properties
The physical properties of fluorocyclopropanecarboxylic acids are highly dependent on their

specific stereoisomerism. The introduction of a fluorine atom and the rigid cyclopropane ring

create distinct chiral centers, leading to four possible stereoisomers for 1-fluoro-2-

cyclopropanecarboxylic acid: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis and trans

relationship between the fluorine and carboxylic acid groups significantly impacts their physical

characteristics.
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The following table summarizes the available quantitative physical property data for various

stereoisomers of fluorocyclopropanecarboxylic acid. It is important to note that specific optical

rotation data for these compounds is not readily available in the surveyed literature and would

likely require experimental determination.
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Stereoi
somer

CAS
Numbe
r

Molec
ular
Formul
a

Molec
ular
Weight
( g/mol
)

Meltin
g Point
(°C)

Boiling
Point
(°C)

Densit
y
(g/cm³)

Refrac
tive
Index

pKa
(Predic
ted)

(1R,2R)

-2-

fluorocy

cloprop

ane-1-

carboxy

lic acid

127199

-13-7

C₄H₅FO

₂
104.08

50 -

70[1]

202.4 ±

33.0 at

760

mmHg[

1]

1.4 ±

0.1[1]
1.438[1]

(1S,2S)

-2-

fluorocy

cloprop

ane-1-

carboxy

lic acid

127199

-14-8

C₄H₅FO

₂
104.08 N/A

202.3 ±

33.0

(Predict

ed)[2]

1.35 ±

0.1

(Predict

ed)[2]

N/A
3.78 ±

0.20[2]

(1S,2R)

-2-

fluorocy

cloprop

ane-1-

carboxy

lic acid

167073

-07-6

C₄H₅FO

₂
104.08

110-

113[3]

202.4 ±

33.0 at

760

mmHg[

4]

1.4 ±

0.1[4]
1.438[4]

3.8

(approx

.)[3]

(1R,2S)

-2-

fluorocy

cloprop

ane-1-

carboxy

lic acid

167073

-08-7

C₄H₅FO

₂
104.08 N/A N/A N/A N/A
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1-

fluoro-

cyclopr

opanec

arboxyli

c acid

137081

-41-5

C₄H₅FO

₂
104.08 N/A N/A N/A N/A

Note: "N/A" indicates that the data was not available in the searched sources. Predicted values

are noted accordingly.

Experimental Protocols
Detailed and accurate characterization of chiral fluorocyclopropanecarboxylic acids is

paramount for their application in research and development. The following sections provide

representative experimental protocols for their synthesis and the determination of key physical

properties.

Enantioselective Synthesis of Chiral
Fluorocyclopropanecarboxylic Acids (General
Approach)
The synthesis of specific stereoisomers of fluorocyclopropanecarboxylic acids requires precise

control of stereochemistry. Asymmetric catalysis is a common and effective strategy.[5] The

following is a generalized workflow based on enantioselective cyclopropanation techniques.

Objective: To synthesize a specific enantiomer of 1-fluoro-2-cyclopropanecarboxylic acid.

Materials:

A suitable chiral catalyst (e.g., a chiral rhodium or copper complex)

A diazoacetate reagent (e.g., ethyl diazoacetate)

A fluorinated alkene

Appropriate solvents (e.g., dichloromethane, diethyl ether)
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Reagents for hydrolysis (e.g., lithium hydroxide, hydrochloric acid)

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

Cyclopropanation: In a reaction vessel under an inert atmosphere, dissolve the chiral

catalyst in a suitable solvent. Cool the solution to the optimal reaction temperature.

Slowly add the fluorinated alkene and the diazoacetate reagent to the catalyst solution.

Allow the reaction to proceed for the specified time, monitoring its progress by techniques

such as Thin Layer Chromatography (TLC).

Upon completion, quench the reaction and remove the solvent under reduced pressure.

Purify the resulting cyclopropane ester using column chromatography to isolate the desired

diastereomer.

Hydrolysis: Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water).

Add a base (e.g., lithium hydroxide) and stir the mixture at room temperature until the ester

is fully hydrolyzed.

Acidify the reaction mixture with an acid (e.g., HCl) to protonate the carboxylate.

Extract the carboxylic acid product with an organic solvent.

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield

the final chiral fluorocyclopropanecarboxylic acid.

Characterize the final product by NMR, mass spectrometry, and determine its melting point

and specific rotation.

Melting Point Determination
The melting point is a critical indicator of purity for crystalline solids.
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Objective: To determine the melting point range of a solid chiral fluorocyclopropanecarboxylic

acid sample.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)[6]

Capillary tubes (sealed at one end)[7]

Thermometer

Procedure:

Finely powder a small amount of the crystalline sample.[7]

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed

end on a hard surface.[8]

Place the capillary tube in the heating block of the melting point apparatus.[6]

Heat the sample rapidly to about 15-20°C below the expected melting point.

Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal

equilibrium.[9]

Record the temperature at which the first drop of liquid appears (the beginning of the melting

range).

Record the temperature at which the entire sample has completely melted (the end of the

melting range).[6]

A sharp melting range (0.5-1°C) is indicative of a pure compound. Impurities typically

depress and broaden the melting range.[6]

Specific Rotation Measurement
Optical activity is the defining characteristic of chiral compounds. The specific rotation is a

standardized measure of this property.
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Objective: To determine the specific rotation of a chiral fluorocyclopropanecarboxylic acid.

Apparatus:

Polarimeter[10]

Volumetric flask

Analytical balance

Polarimeter cell (typically 1 dm in length)[10]

Procedure:

Sample Preparation: Accurately weigh a sample of the chiral fluorocyclopropanecarboxylic

acid and dissolve it in a known volume of a suitable solvent (e.g., chloroform, ethanol) in a

volumetric flask to obtain a precise concentration (c, in g/mL).[10][11]

Instrument Calibration: Turn on the polarimeter and allow it to warm up. Calibrate the

instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.

[10]

Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring

there are no air bubbles.[10]

Place the cell in the polarimeter and record the observed optical rotation (α) in degrees.[10]

Note the temperature (T) and the wavelength of the light source (typically the sodium D-line,

λ = 589 nm).[11]

Calculation: Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l * c)

where:

α is the observed rotation in degrees.

l is the path length of the cell in decimeters (dm).

c is the concentration of the solution in g/mL.[11][12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For

fluorocyclopropanecarboxylic acids, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Objective: To obtain the NMR spectra of a chiral fluorocyclopropanecarboxylic acid for

structural elucidation.

Apparatus:

NMR spectrometer

Procedure:

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's

standard operating procedures.

Spectral Analysis:

¹H NMR: Analyze the chemical shifts, integration, and coupling constants of the proton

signals to determine the connectivity of hydrogen atoms.

¹³C NMR: Identify the number of unique carbon environments.

¹⁹F NMR: The chemical shift of the fluorine signal will provide information about its

electronic environment. Coupling between fluorine and adjacent protons (²JHF and ³JHF)

will be observable in both the ¹H and ¹⁹F spectra and is highly diagnostic of the

stereochemistry.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the

compound.
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Objective: To confirm the molecular weight and fragmentation pattern of a chiral

fluorocyclopropanecarboxylic acid.

Apparatus:

Mass spectrometer (e.g., ESI-MS, GC-MS)

Procedure:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent.

Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak ([M+H]⁺ or

[M-H]⁻).

Analysis: The mass of the molecular ion should correspond to the calculated molecular

weight of the fluorocyclopropanecarboxylic acid. High-resolution mass spectrometry (HRMS)

can be used to confirm the elemental composition. Fragmentation patterns can provide

further structural information.

Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of a

chiral fluorocyclopropanecarboxylic acid.
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Caption: General workflow for the synthesis and characterization of chiral

fluorocyclopropanecarboxylic acids.

Biological Signaling Pathway: Inhibition of Bacterial
DNA Gyrase and Topoisomerase IV
Chiral fluorocyclopropanecarboxylic acids are key components of some fluoroquinolone

antibiotics, such as Sitafloxacin. These antibiotics exert their bactericidal effects by inhibiting

DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in

bacteria.[13][14][15] The cis-stereoisomers of such compounds have been shown to be more

potent against certain bacteria.[16]

The diagram below illustrates the mechanism of action of a fluoroquinolone antibiotic

containing a fluorocyclopropyl moiety.
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Caption: Mechanism of action of fluoroquinolone antibiotics targeting bacterial DNA gyrase and

topoisomerase IV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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